

Application Notes and Protocols: 1-N-(Methylsulfonyl)-4-piperidinone in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-N-(Methylsulfonyl)-4-piperidinone

Cat. No.: B1340179

[Get Quote](#)

Introduction: The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved pharmaceuticals and clinical candidates.^{[1][2]} Its prevalence stems from a combination of favorable physicochemical properties it imparts to a molecule, including improved aqueous solubility, reduced metabolic lability, and the ability to form crucial interactions with biological targets. The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, enabling chemists to fine-tune a compound's affinity and selectivity for its target.^[1]

This guide focuses on a particularly valuable derivative, **1-N-(Methylsulfonyl)-4-piperidinone**. This building block combines the advantageous features of the piperidine core with the unique electronic and steric properties of the N-methylsulfonyl group. The electron-withdrawing nature of the sulfonyl group modulates the basicity of the piperidine nitrogen, influencing the molecule's overall pharmacokinetic profile. Furthermore, the ketone at the 4-position provides a versatile chemical handle for a variety of synthetic transformations, making it an ideal starting point for the construction of diverse chemical libraries.

These application notes will provide a comprehensive overview of **1-N-(Methylsulfonyl)-4-piperidinone**, including its synthesis, key applications in drug discovery, and detailed protocols for its use in the laboratory.

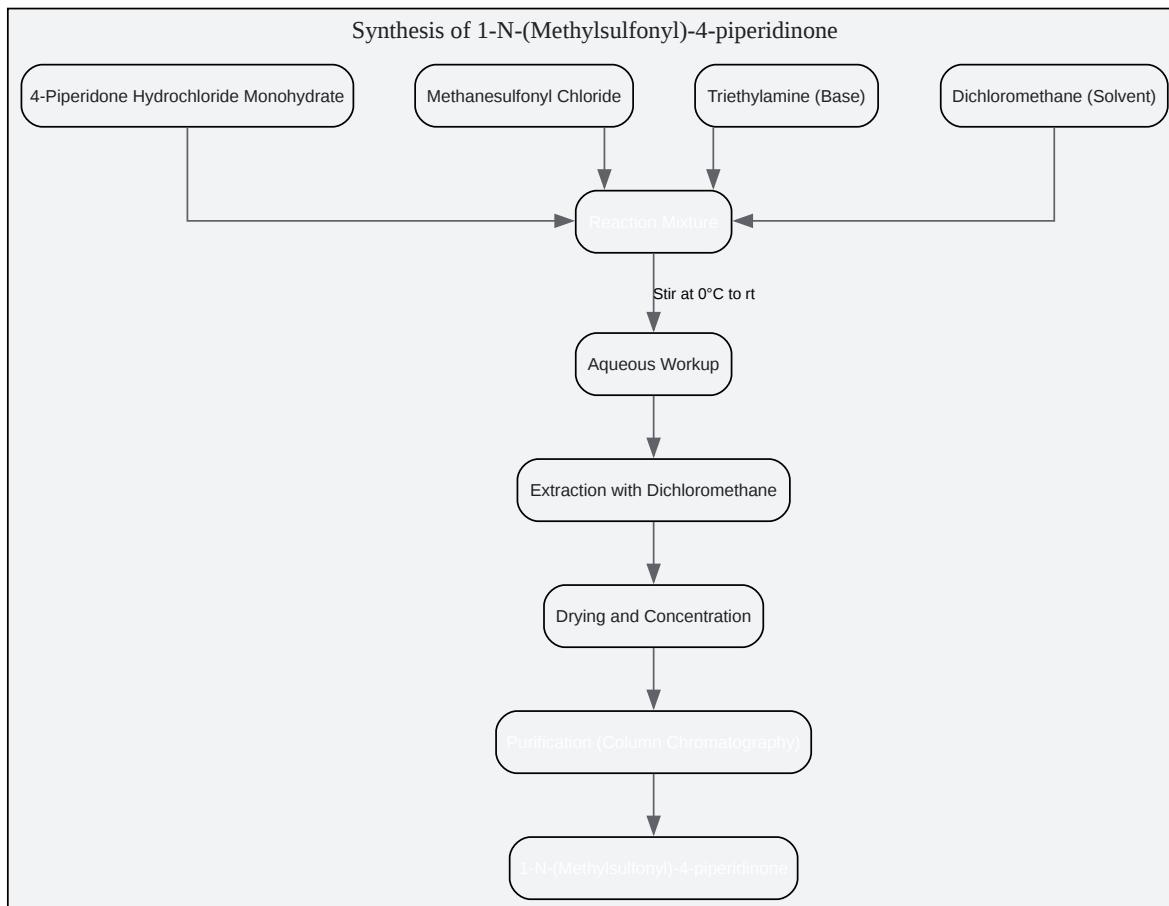
Physicochemical Properties and Strategic Considerations

The strategic incorporation of the N-methylsulfonyl group offers several advantages in drug design:

- Modulation of pKa: The strongly electron-withdrawing sulfonyl group significantly reduces the basicity of the piperidine nitrogen. This can be advantageous in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as it can prevent unwanted protonation at physiological pH, which might otherwise lead to poor cell permeability or off-target interactions.
- Metabolic Stability: The N-sulfonyl bond is generally robust and resistant to metabolic cleavage, contributing to an improved pharmacokinetic profile and potentially a longer *in vivo* half-life of the drug candidate.^[1]
- Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, providing additional points of interaction with biological targets and potentially enhancing binding affinity.
- Vectorial Orientation: The defined geometry of the sulfonyl group allows for the directional projection of substituents, aiding in the exploration of the three-dimensional space of a target's binding pocket.

Table 1: Physicochemical Properties of **1-N-(Methylsulfonyl)-4-piperidinone**

Property	Value	Source
CAS Number	218780-53-1	[3]
Molecular Formula	C ₆ H ₁₁ NO ₃ S	[3]
Molecular Weight	177.22 g/mol	[3]
Boiling Point	320 °C	[3]
SMILES	CS(=O)(=O)N1CCC(=O)CC1	[3]


Synthetic Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of **1-N-(Methylsulfonyl)-4-piperidinone** and a representative downstream application.

Protocol 1: Synthesis of 1-N-(Methylsulfonyl)-4-piperidinone

This protocol is adapted from a general and robust procedure for the N-sulfonylation of piperidones.[\[4\]](#) The reaction involves the treatment of 4-piperidone hydrochloride monohydrate with methanesulfonyl chloride in the presence of a base.

Workflow Diagram:

[Click to download full resolution via product page](#)

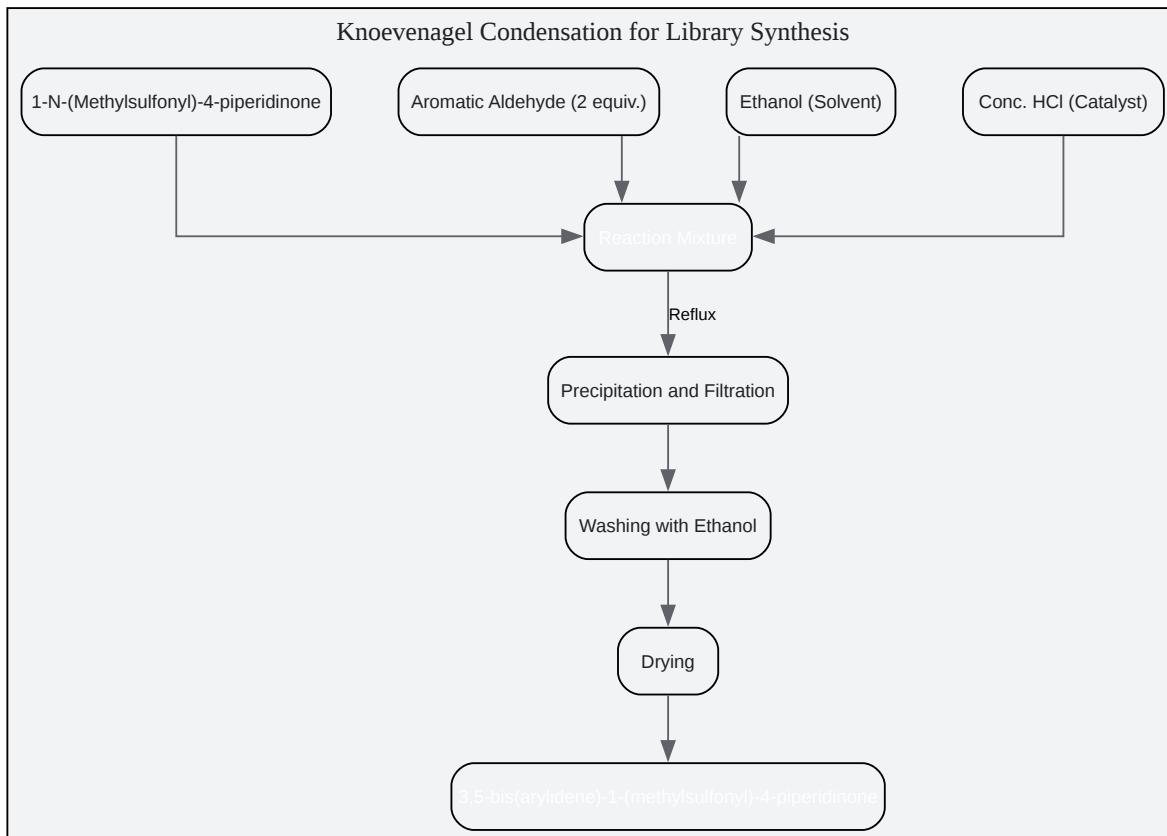
Caption: Synthesis of **1-N-(Methylsulfonyl)-4-piperidinone**.

Materials:

- 4-Piperidone hydrochloride monohydrate
- Methanesulfonyl chloride
- Triethylamine
- Dichloromethane (DCM)
- Water (deionized)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in dichloromethane at 0 °C, add triethylamine (2.5 equivalents) dropwise.
- Allow the mixture to stir at 0 °C for 15 minutes.
- Add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.


- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure **1-N-(methylsulfonyl)-4-piperidinone**.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of **1-N-(methylsulfonyl)-4-piperidinone**.

Protocol 2: Application in the Synthesis of 3,5-bis(arylidene)-4-piperidinones

The ketone functionality of **1-N-(methylsulfonyl)-4-piperidinone** is a versatile handle for further elaboration. A common and powerful reaction is the Knoevenagel condensation with aromatic aldehydes to generate 3,5-bis(arylidene)-4-piperidinones.[5][6][7] These compounds have shown a wide range of biological activities, including anticancer properties.[4][8]

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis of 3,5-bis(arylidene) derivatives.

Materials:

- **1-N-(Methylsulfonyl)-4-piperidinone**
- Aromatic aldehyde (e.g., 2,4-difluorobenzaldehyde)

- Ethanol
- Concentrated hydrochloric acid

Procedure:

- Dissolve **1-N-(methylsulfonyl)-4-piperidinone** (1 equivalent) and the aromatic aldehyde (2.2 equivalents) in ethanol in a round-bottom flask.[\[8\]](#)
- Add a catalytic amount of concentrated hydrochloric acid to the solution.
- Reflux the reaction mixture for 24 hours.[\[8\]](#)
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid with cold ethanol and dry under vacuum to yield the desired 3,5-bis(arylidene)-1-(methylsulfonyl)-4-piperidinone.

Self-Validation: The structure and purity of the final product should be confirmed by spectroscopic methods (^1H NMR, ^{13}C NMR, MS) and melting point analysis. The disappearance of the methylene protons adjacent to the ketone in the starting material and the appearance of new vinylic proton signals in the ^1H NMR spectrum are indicative of a successful reaction.

Applications in Drug Discovery

The versatility of **1-N-(methylsulfonyl)-4-piperidinone** as a building block has led to its use in the discovery of a diverse range of biologically active molecules.

- Anticancer Agents: As demonstrated in Protocol 2, the Knoevenagel condensation products of **1-N-(methylsulfonyl)-4-piperidinone** with various aldehydes have been investigated as potent anticancer agents.[\[4\]](#)[\[8\]](#) These compounds often function as curcumin mimics and can induce apoptosis in cancer cells.[\[4\]](#) The N-sulfonyl group plays a crucial role in modulating

the physicochemical properties of these analogs, potentially leading to improved drug-like characteristics.

- Kinase Inhibitors: The piperidine scaffold is a common feature in many kinase inhibitors.^[9] **1-N-(Methylsulfonyl)-4-piperidinone** can serve as a key intermediate in the synthesis of novel kinase inhibitors. The ketone can be converted to an amine via reductive amination, which can then be further functionalized to introduce moieties that interact with the kinase active site.
- Antibacterial Agents: Derivatives of N-sulfonylated piperidines have shown promising antibacterial activity.^[3] The unique electronic properties conferred by the sulfonyl group can influence the interaction of these compounds with bacterial targets.
- CNS-Active Agents: The piperidine nucleus is prevalent in drugs targeting the central nervous system.^[1] The ability to fine-tune the basicity of the piperidine nitrogen through N-sulfonylation makes **1-N-(methylsulfonyl)-4-piperidinone** an attractive starting material for the synthesis of novel CNS drug candidates with optimized blood-brain barrier penetration and target engagement.

Conclusion

1-N-(Methylsulfonyl)-4-piperidinone is a highly valuable and versatile building block for drug discovery. Its unique combination of a reactive ketone handle, a metabolically stable N-sulfonyl group, and the privileged piperidine scaffold provides medicinal chemists with a powerful tool for the synthesis of diverse and biologically active molecules. The protocols and applications outlined in this guide are intended to provide researchers with the foundational knowledge and practical methodologies to effectively utilize this important chemical entity in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, cytotoxicity, and structure–activity insight of NH- and N-methyl-3,5-bis-(arylidinyl)-4-piperidones [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. publications aston.ac.uk [publications aston.ac.uk]
- 8. explorationpub.com [explorationpub.com]
- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: 1-N-(Methylsulfonyl)-4-piperidinone in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340179#application-of-1-n-methylsulfonyl-4-piperidinone-in-drug-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com